![molecular formula C8H6BrCl B2916666 1-Bromo-2-chloro-4-ethenylbenzene CAS No. 1692077-74-9](/img/structure/B2916666.png)
1-Bromo-2-chloro-4-ethenylbenzene
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Overview
Description
1-Bromo-2-chloro-4-ethenylbenzene (BCE) is an alkyl halide, which is widely used in organic synthesis due to its reactivity and stability. It is a colorless, volatile liquid with a pungent odor. BCE is used as a solvent and catalyst in various reactions and is also used in the preparation of pharmaceuticals, fragrances, dyes, and other products. BCE is a versatile compound with a wide range of applications in organic synthesis.
Scientific Research Applications
Organic Synthesis
1-Bromo-2-chloro-4-ethenylbenzene: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile reagent for various coupling reactions, such as the Suzuki and Stille cross-coupling reactions . These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and natural products.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as a precursor for the synthesis of arylpiperidines and aryltetrahydropyridines . These structures are significant because they exhibit activity as 5-HT2C agonists, which are potential treatments for disorders such as obesity, depression, and anxiety.
Material Science
The vinyl group in 1-Bromo-2-chloro-4-ethenylbenzene can be polymerized or copolymerized to create novel materials. These materials can have unique properties like enhanced strength, chemical resistance, or electrical conductivity, which are valuable in fields like electronics, coatings, and nanotechnology .
Analytical Chemistry
In analytical chemistry, particularly in chromatography, this compound can be used as a standard or reference material due to its distinct chemical structure. It helps in the calibration of instruments and ensures the accuracy of analytical methods .
Polymer Chemistry
This compound’s functionality allows it to be used in the modification of polymers. By incorporating it into polymer chains, researchers can alter the physical properties of the polymer, such as its glass transition temperature, mechanical strength, and solubility .
Environmental Research
In environmental research, 1-Bromo-2-chloro-4-ethenylbenzene could be studied for its degradation products and their impact on the environment. Understanding its breakdown can help assess the potential risks and inform the development of safer chemicals .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-chloro-4-ethenylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
1-Bromo-2-chloro-4-ethenylbenzene interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile (in this case, the bromine or chlorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to retain the aromaticity of the benzene ring, which is crucial for its stability .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which may involve free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular weight (21749 Da) suggests that it may have suitable properties for bioavailability .
Result of Action
The result of the action of 1-Bromo-2-chloro-4-ethenylbenzene is the formation of a substituted benzene ring . This can lead to the creation of various derivatives, depending on the specific reaction conditions and the presence of other reactants .
properties
IUPAC Name |
1-bromo-2-chloro-4-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUSNAAVDCMDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-ethenylbenzene |
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